![molecular formula C14H14FNOS B4794911 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide](/img/structure/B4794911.png)
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide
Overview
Description
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide, also known as EF-TPh, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiophene carboxamides and has been found to possess several unique properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival. Additionally, 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the development of various diseases.
Biochemical and Physiological Effects:
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune response. Apoptosis is a process of programmed cell death that is essential for maintaining tissue homeostasis, and 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to induce apoptosis in cancer cells. Angiogenesis is the process of the formation of new blood vessels, which is essential for tumor growth, and 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to inhibit angiogenesis. 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has also been found to modulate immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide in lab experiments include its potent antitumor activity, anti-inflammatory and neuroprotective properties, and ability to induce apoptosis and inhibit angiogenesis. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide should focus on elucidating its mechanism of action, identifying potential side effects, and developing more efficient synthesis methods. Additionally, further studies should be conducted to evaluate its therapeutic potential in the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide derivatives with improved pharmacological properties should also be explored. Overall, 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has the potential to be a valuable therapeutic agent for the treatment of various diseases and warrants further investigation.
Scientific Research Applications
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
5-ethyl-N-[(2-fluorophenyl)methyl]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-2-12-7-11(9-18-12)14(17)16-8-10-5-3-4-6-13(10)15/h3-7,9H,2,8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGKBTPFRMZYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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